molecular formula C12H17ClN4S B14660887 Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride CAS No. 37724-45-1

Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride

Cat. No.: B14660887
CAS No.: 37724-45-1
M. Wt: 284.81 g/mol
InChI Key: BZXVKZUNJRPSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-d)pyrimidine derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of thieno(2,3-d)pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for thieno(2,3-d)pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thieno(2,3-d)pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-d)pyrimidine, 5-methyl-4-(4-methyl-1-piperazinyl)-, hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno ring with a pyrimidine core and a piperazine substituent makes it a versatile scaffold for drug design and other applications.

Properties

CAS No.

37724-45-1

Molecular Formula

C12H17ClN4S

Molecular Weight

284.81 g/mol

IUPAC Name

5-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C12H16N4S.ClH/c1-9-7-17-12-10(9)11(13-8-14-12)16-5-3-15(2)4-6-16;/h7-8H,3-6H2,1-2H3;1H

InChI Key

BZXVKZUNJRPSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)N3CCN(CC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.